molecular formula C6H9N3O2 B15241456 2-(Aminomethyl)-6-hydroxy-5-methyl-3,4-dihydropyrimidin-4-one

2-(Aminomethyl)-6-hydroxy-5-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B15241456
M. Wt: 155.15 g/mol
InChI Key: RDDKTPORUKFMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)-6-hydroxy-5-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound with a pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-hydroxy-5-methyl-3,4-dihydropyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of an aldehyde with a guanidine derivative under acidic or basic conditions can yield the desired pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-hydroxy-5-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce a variety of N-substituted pyrimidines.

Scientific Research Applications

2-(Aminomethyl)-6-hydroxy-5-methyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-hydroxy-5-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminomethylpyridine: Similar in structure but lacks the hydroxyl and methyl groups.

    6-Hydroxy-5-methylpyrimidine: Similar core structure but lacks the aminomethyl group.

    5-Methyl-3,4-dihydropyrimidin-4-one: Lacks both the aminomethyl and hydroxyl groups.

Uniqueness

2-(Aminomethyl)-6-hydroxy-5-methyl-3,4-dihydropyrimidin-4-one is unique due to the presence of both the aminomethyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-(aminomethyl)-4-hydroxy-5-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C6H9N3O2/c1-3-5(10)8-4(2-7)9-6(3)11/h2,7H2,1H3,(H2,8,9,10,11)

InChI Key

RDDKTPORUKFMGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)CN)O

Origin of Product

United States

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